Product packaging for Octadecyl isonicotinate(Cat. No.:CAS No. 103225-02-1)

Octadecyl isonicotinate

Cat. No.: B010763
CAS No.: 103225-02-1
M. Wt: 375.6 g/mol
InChI Key: VXDJNEIVBJLMMZ-UHFFFAOYSA-N
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Description

Octadecyl isonicotinate, also widely known as Hydrogen Ionophore IV or ETH 1778 , is a critical lipophilic compound for the development of research-grade polymer membrane-based pH sensors. As a selective hydrogen ion (H+) carrier, it facilitates the potentiometric measurement of pH in various research matrices, including complex biological and food science samples. This ionophore is particularly valued for its application in the formulation of all-solid-state ion-selective electrodes (ISEs) . Its mechanism involves the selective complexation and transport of H+ ions across a polymeric membrane, typically composed of materials like PVC and plasticizers such as o-nitrophenyl octyl ether (oNPOE), generating a measurable electrical potential. A key research advantage of this compound is its suitability for measurements in acidic solutions , where other, more basic ionophores may fail. This makes it an essential tool in applications ranging from the study of gastric pH and endoscopic sensor arrays to on-line monitoring in food processing. Key Research Applications: • Fabrication of potentiometric pH sensors and sensor arrays • Biomedical research, including studies of ischemia and implantable sensors • Food science research, such as direct pH analysis in cheese and milk • Development of solid-contact and miniaturized electrodes for in vitro measurements CAS Number: 103225-02-1 Molecular Formula: C₂₄H₄₁NO₂ Molecular Weight: 375.59 g/mol Note: This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or therapeutic purposes . RUO products are not subject to the same regulatory evaluations as in vitro diagnostic (IVD) medical devices, and their performance characteristics for clinical diagnosis have not been established.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H41NO2 B010763 Octadecyl isonicotinate CAS No. 103225-02-1

Properties

IUPAC Name

octadecyl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-24(26)23-18-20-25-21-19-23/h18-21H,2-17,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDJNEIVBJLMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333726
Record name Octadecyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103225-02-1
Record name Octadecyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Octadecyl Isonicotinate (B8489971)

The primary established routes for synthesizing octadecyl isonicotinate involve the direct reaction of the parent carboxylic acid with the alcohol or the use of a more reactive acid derivative, such as an acyl halide.

The most direct method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves heating isonicotinic acid with octadecyl alcohol, typically in the presence of a strong acid catalyst. The reaction is a reversible equilibrium, and to drive it towards the formation of the ester, it is common to use an excess of one reactant or to remove the water formed as a byproduct. masterorganicchemistry.com

Isonicotinic Acid + Octadecyl Alcohol ⇌ this compound + Water

Due to the high boiling points of both octadecyl alcohol and the resulting ester, removing water can be achieved through azeotropic distillation using a suitable solvent like toluene (B28343) and a Dean-Stark apparatus.

Table 1: Representative Conditions for Direct Esterification

Parameter Condition Purpose
Reactants Isonicotinic Acid, Octadecyl Alcohol Formation of the target ester
Catalyst Concentrated Sulfuric Acid (H₂SO₄) To protonate the carbonyl oxygen, increasing electrophilicity
Solvent Toluene Allows for azeotropic removal of water
Temperature Reflux (approx. 110-120 °C) To provide activation energy for the reaction

| Reaction Time | Several hours (e.g., 8-24h) | To allow the reaction to proceed to equilibrium |

To circumvent the equilibrium limitations of direct esterification, a more reactive derivative of isonicotinic acid, isonicotinoyl chloride, can be used. This method involves two main steps: the conversion of the carboxylic acid to the acyl halide and the subsequent reaction with the alcohol. libretexts.org

First, isonicotinic acid is reacted with a chlorinating agent to form isonicotinoyl chloride. mdpi.com Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. libretexts.org The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. libretexts.org

Isonicotinic Acid + SOCl₂ → Isonicotinoyl Chloride + SO₂ + HCl

The resulting isonicotinoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with octadecyl alcohol to form this compound. libretexts.org This reaction is typically rapid, irreversible, and can be performed at lower temperatures than direct esterification. A weak base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the HCl byproduct generated during the reaction. mdpi.comnih.gov

Isonicotinoyl Chloride + Octadecyl Alcohol → this compound + HCl

Table 2: Common Reagents for Acyl Halide Formation

Reagent Formula Byproducts Key Advantage
Thionyl Chloride SOCl₂ SO₂, HCl Gaseous byproducts simplify product isolation
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl Reaction can often be run under milder conditions
Phosphorus Pentachloride PCl₅ POCl₃, HCl Effective but produces a liquid byproduct that must be separated

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient synthesis of esters, including this compound. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process.

Acid catalysis is the most traditional and widely used method for esterification, known as the Fischer esterification. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of isonicotinic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of octadecyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. A final deprotonation step regenerates the acid catalyst and gives the final product.

Commonly employed strong acid catalysts include:

Sulfuric Acid (H₂SO₄): Highly effective and inexpensive, though it can sometimes cause side reactions like dehydration of the alcohol or charring at high temperatures. researchgate.net

p-Toluenesulfonic Acid (TsOH): A solid organic acid that is often less corrosive and leads to fewer side reactions compared to sulfuric acid.

Solid Acid Catalysts: Materials like acidic ion-exchange resins or zeolites can also be used. researchgate.net These offer the advantage of easy separation from the reaction mixture and potential for recycling.

While acid catalysis is more common for the esterification of carboxylic acids, base-catalyzed methods are also viable, particularly when starting from an acyl halide or anhydride. In the context of reacting isonicotinoyl chloride with octadecyl alcohol, a base like pyridine or triethylamine is used as a stoichiometric reagent to scavenge the HCl produced, thereby driving the reaction to completion. mdpi.com

True base-catalyzed transesterification, where a catalytic amount of a base (e.g., sodium octadecanoxide) is used, is not directly applicable to the reaction of a free carboxylic acid, as the acid would simply be deprotonated by the base in an acid-base reaction, deactivating the nucleophile. However, other base-promoted methods exist. For instance, the Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between a carboxylic acid and an alcohol under mild conditions.

The use of amino acid salts as catalysts in organic synthesis is a growing field of interest, often falling under the umbrella of organocatalysis. While the direct application of amino acid salts for the specific synthesis of this compound is not widely documented, the principles of bifunctional catalysis they employ could be applicable.

An amino acid salt possesses both a carboxylic acid (or carboxylate) group and an ammonium (B1175870) (or amine) group. This structure allows it to potentially act as a bifunctional catalyst. For instance, the ammonium group could act as a general acid to activate the carbonyl group of isonicotinic acid, while the carboxylate group could act as a general base to deprotonate the incoming octadecyl alcohol, enhancing its nucleophilicity. This cooperative action could facilitate the esterification reaction under mild conditions. However, research into this specific application remains a developing area.

Palladium-Catalyzed Carbonylation of Halogenated Pyridine Precursors

The palladium-catalyzed alkoxycarbonylation of halo- or triflyloxypyridines presents a direct and efficient pathway to isonicotinate esters. This reaction involves the coupling of a halogenated pyridine, carbon monoxide, and an alcohol in the presence of a palladium catalyst. For the synthesis of this compound, 4-halopyridines (e.g., 4-chloro-, 4-bromo-, or 4-iodopyridine) serve as the pyridine precursor, and octadecanol acts as the nucleophile.

The general catalytic cycle for this transformation is believed to proceed through several key steps:

Oxidative Addition: A low-valent palladium(0) complex oxidatively adds to the carbon-halogen bond of the 4-halopyridine to form a pyridylpalladium(II) intermediate.

CO Insertion: Carbon monoxide then inserts into the palladium-carbon bond, forming a pyridoyl-palladium(II) complex.

Alcoholysis: The long-chain alcohol, octadecanol, attacks the acyl-palladium intermediate. This step is often facilitated by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide.

Reductive Elimination: The final step involves the reductive elimination of the desired ester, this compound, and regeneration of the active palladium(0) catalyst.

The efficiency and selectivity of this reaction are highly dependent on various parameters, including the choice of palladium precursor, ligands, base, solvent, temperature, and carbon monoxide pressure.

Table 1: Key Parameters in Palladium-Catalyzed Carbonylation for Alkyl Isonicotinate Synthesis

ParameterInfluence on the ReactionCommon Examples/Conditions
Palladium Precursor Source of the active catalyst.Pd(OAc)₂, PdCl₂(PPh₃)₂, [Pd(allyl)Cl]₂
Ligand Stabilizes the palladium center, influences reactivity and selectivity.Triphenylphosphine (PPh₃), Xantphos, dppf
Base Activates the alcohol and neutralizes the generated acid.Triethylamine (NEt₃), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃)
Solvent Affects solubility of reactants and catalyst, and can influence reaction rate.Toluene, Dioxane, Dimethylformamide (DMF)
Temperature Influences reaction kinetics; higher temperatures can lead to side reactions.80-120 °C
CO Pressure Affects the rate of CO insertion; typically 1-10 atm.1 atm (balloon) to high pressure autoclaves

This table is a generalized representation based on common palladium-catalyzed carbonylation reactions and may require optimization for the specific synthesis of this compound.

Detailed research into the alkoxycarbonylation of 4-chloropyridine (B1293800) has provided mechanistic insights applicable to the synthesis of this compound. Studies have shown that the nature of the phosphine (B1218219) ligand is crucial in preventing catalyst deactivation and promoting high turnover numbers. For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

Advanced Functionalization and Derivatization Strategies

The this compound molecule offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Modification of the Isonicotinoyl Moiety

The pyridine ring of the isonicotinoyl moiety is susceptible to a variety of functionalization reactions. The electron-withdrawing nature of the ester group deactivates the ring towards electrophilic aromatic substitution, making direct functionalization challenging. However, strategies such as pre-functionalization of the pyridine ring before esterification or the use of modern cross-coupling reactions on the halogenated ester provide viable routes.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions, can be employed on a halogenated precursor of this compound (e.g., octadecyl 2-chloroisonicotinate) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the installation of various substituents, including alkyl, aryl, alkynyl, and amino groups, onto the pyridine ring.

Table 2: Potential Cross-Coupling Reactions for Modification of the Isonicotinoyl Moiety

ReactionCoupling PartnersIntroduced Functional Group
Suzuki-Miyaura Halogenated Isonicotinate + Organoboron ReagentAlkyl, Aryl
Sonogashira Halogenated Isonicotinate + Terminal AlkyneAlkynyl
Buchwald-Hartwig Halogenated Isonicotinate + Amine/AlcoholAmino, Alkoxy

This table illustrates potential synthetic pathways; specific reaction conditions would need to be developed.

Structural Elucidation of Reaction Byproducts

In the synthesis of this compound, particularly through palladium-catalyzed carbonylation, the formation of byproducts can occur. A thorough understanding and characterization of these impurities are crucial for optimizing the reaction and ensuring the purity of the final product.

Potential byproducts can arise from several side reactions:

Hydrolysis: Trace amounts of water can lead to the hydrolysis of the ester, forming isonicotinic acid and octadecanol.

Decarbonylation: Under certain conditions, the acyl-palladium intermediate may undergo decarbonylation, leading to the formation of pyridyl-palladium species that can participate in other coupling reactions.

Homocoupling: Homocoupling of the halogenated pyridine precursor can lead to the formation of bipyridine derivatives.

Reduction: The halogenated pyridine can be reduced to pyridine.

The structural elucidation of these byproducts typically involves a combination of chromatographic separation techniques (e.g., column chromatography, HPLC) and spectroscopic analysis (e.g., NMR, Mass Spectrometry, IR spectroscopy). For example, the presence of isonicotinic acid can be confirmed by its characteristic carboxylic acid proton signal in ¹H NMR and the broad O-H stretch in the IR spectrum.

Chemo- and Regioselective Transformations of this compound

The presence of multiple reactive sites in this compound—the pyridine ring, the ester carbonyl group, and the long alkyl chain—necessitates careful control to achieve chemo- and regioselective transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, the reduction of the ester group to an alcohol could be achieved using strong reducing agents like lithium aluminum hydride. However, this would likely also affect the pyridine ring. To selectively reduce the ester, milder and more specific reagents would be required. Conversely, reactions targeting the pyridine ring, such as N-oxidation, can often be performed without affecting the ester functionality.

Regioselectivity is crucial when functionalizing the pyridine ring. The electronic properties of the isonicotinoyl moiety direct incoming electrophiles and nucleophiles to specific positions. Nucleophilic aromatic substitution (SNAAr) reactions, for instance, are generally favored at the 2- and 6-positions of the pyridine ring due to the electron-withdrawing effect of the nitrogen atom and the ester group. Directed ortho-metalation (DoM) strategies can also be employed to achieve regioselective functionalization at the positions ortho to the ester group, although the directing ability of the ester is weaker than other functional groups.

By carefully selecting reagents, catalysts, and reaction conditions, it is possible to achieve a high degree of control over the chemo- and regioselectivity of transformations involving this compound, enabling the synthesis of complex and well-defined molecular architectures.

Iii. Mechanistic Investigations of Octadecyl Isonicotinate Reactivity

Hydrolysis Pathways of the Ester Linkage

The hydrolysis of octadecyl isonicotinate (B8489971) involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, leading to the formation of isonicotinic acid and octadecanol. This process can be significantly influenced by the presence of catalysts, such as acids, bases, or enzymes.

Acid-catalyzed hydrolysis of esters like octadecyl isonicotinate is a reversible process. libretexts.org The reaction is typically carried out by heating the ester in the presence of a dilute strong acid, such as hydrochloric acid or sulfuric acid. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.comyoutube.com

The key steps in the acid-catalyzed hydrolysis of this compound are:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by a hydronium ion (H₃O⁺). This step is fast and reversible.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of octadecanol.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield isonicotinic acid and regenerate the acid catalyst.

Table 1: Illustrative Reaction Rates for Acid-Catalyzed Hydrolysis of a Long-Chain Alkyl Ester at Different Acid Concentrations

Catalyst Concentration (M)Observed Rate Constant (kobs, s-1)
0.1 M HCl1.5 x 10-5
0.5 M HCl7.5 x 10-5
1.0 M HCl1.5 x 10-4

Note: Data is hypothetical and for illustrative purposes to show the dependence of reaction rate on acid concentration for a typical long-chain ester hydrolysis.

Base-mediated hydrolysis, also known as saponification, is an irreversible process that results in the formation of a carboxylate salt and an alcohol. libretexts.org This reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. youtube.com The irreversibility of this reaction is due to the final deprotonation step, which forms a resonance-stabilized carboxylate anion that is unreactive towards nucleophilic attack. chemistrysteps.com

The mechanism for the base-catalyzed hydrolysis of this compound proceeds as follows:

Nucleophilic attack by hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Elimination of the leaving group: The tetrahedral intermediate collapses, and the alkoxide ion (octadecyloxide) is eliminated as the leaving group.

Table 2: Illustrative Saponification Values for Various Esters

EsterSaponification Value (mg KOH/g)
Ethyl Acetate636
Glyceryl Tristearate190
This compound (Calculated)149

Note: Saponification value is the mass of potassium hydroxide in milligrams that is required to saponify one gram of a chemical substance. The value for this compound is a theoretical calculation.

Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of esters with high specificity and efficiency under mild conditions. nih.govnih.gov Lipases are particularly effective at hydrolyzing esters of long-chain fatty acids. researchgate.net

The kinetics of enzymatic hydrolysis of this compound can be studied by monitoring the formation of one of the products, typically isonicotinic acid or octadecanol, over time. The initial rate of the reaction is often measured at different substrate concentrations to determine the Michaelis-Menten parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), which provide insights into the enzyme's efficiency and its affinity for the substrate.

Reaction progress can be monitored using various techniques, including:

Spectrophotometry: If the product has a distinct UV-Vis absorbance from the substrate.

High-Performance Liquid Chromatography (HPLC): To separate and quantify the substrate and products.

Gas Chromatography (GC): Particularly useful for monitoring the volatile alcohol product after derivatization.

pH-stat titration: To measure the release of the acidic product.

Table 3: Hypothetical Kinetic Parameters for the Hydrolysis of this compound by Different Lipases

Enzyme SourceKm (mM)Vmax (µmol/min/mg enzyme)
Porcine Pancreatic Lipase0.5120
Candida antarctica Lipase B0.2250
Thermomyces lanuginosus Lipase0.885

Note: This data is hypothetical and serves to illustrate the variability in kinetic parameters that might be observed with different enzymes.

Many lipases exhibit stereoselectivity, meaning they preferentially hydrolyze one enantiomer of a chiral ester over the other. rsc.org While this compound itself is not chiral, if the alcohol or acid portion of an ester contains a stereocenter, enzymatic hydrolysis can be used for kinetic resolution to produce enantiomerically enriched products. The stereochemical outcome is determined by the three-dimensional structure of the enzyme's active site and how the substrate binds within it.

The catalytic activity of lipases and esterases relies on a catalytic triad, typically consisting of serine, histidine, and aspartic or glutamic acid residues, located within the enzyme's active site. The hydrolysis mechanism involves the serine hydroxyl group acting as a nucleophile to attack the ester's carbonyl carbon, forming a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule, releasing the carboxylic acid and regenerating the free enzyme.

The active site of many lipases is covered by a helical "lid" or "flap." In aqueous environments, this lid is in a closed conformation, restricting access to the active site. However, at a lipid-water interface, a conformational change occurs, opening the lid and allowing the substrate to bind. This phenomenon, known as interfacial activation, is a hallmark of many lipases and explains their enhanced activity on insoluble substrates like long-chain esters. The hydrophobic nature of the octadecyl chain of this compound would likely promote this interfacial activation in a suitable biphasic system.

Enzymatic Hydrolysis by Esterases and Lipases

Role of Intracellular Esterases in Biological Systems

The ester linkage in this compound is susceptible to hydrolysis by intracellular esterases, a ubiquitous class of enzymes that catalyze the cleavage of ester bonds. nih.gov These enzymes, particularly carboxylesterases (CEs), play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including therapeutic prodrugs which are often designed with ester moieties to improve bioavailability. nih.govstrath.ac.uk The enzymatic hydrolysis of this compound yields isonicotinic acid and octadecanol.

Research on analogous nicotinic acid esters in rat liver and brain tissues has shown that esterase activities in various subcellular fractions, including microsomes and cytosol, conform to Michaelis-Menten kinetics. nih.gov While specific kinetic data for the octadecyl ester of isonicotinic acid is not extensively detailed in the available literature, the general principles of esterase-mediated hydrolysis apply. The rate of hydrolysis is dependent on factors such as substrate concentration, pH, and the specific types and concentrations of esterases present within a given cell type. nih.gov Liver cells, being central to metabolic processes, typically exhibit high levels of CE activity. nih.gov The activity of these intracellular esterases is not only vital for metabolic processes but can also serve as an indicator of cellular status, with altered activity levels being associated with various pathological conditions. nih.gov

Table 1: General Parameters in Esterase-Catalyzed Hydrolysis of Nicotinate (B505614) Esters This table is illustrative, based on findings for various nicotinic acid esters, to demonstrate the principles of the reaction.

ParameterDescriptionSignificance in this compound Hydrolysis
Michaelis Constant (Km)Substrate concentration at which the reaction rate is half of Vmax. Indicates the affinity of the enzyme for the substrate.A lower Km would imply a higher affinity of cellular esterases for this compound.
Maximum Velocity (Vmax)The maximum rate of the reaction when the enzyme is saturated with the substrate.Represents the maximum rate at which cells can metabolize this compound via this pathway.
Cellular LocationPrimarily cytosol and microsomes within tissues like the liver and brain. nih.govDictates where the hydrolysis of this compound is most likely to occur after cellular uptake.
Influencing FactorspH, temperature, presence of inhibitors or activators.The local intracellular environment will modulate the rate of enzymatic breakdown.
Impact of Metal Cations on Hydrolytic Stability

The hydrolytic stability of this compound can be significantly influenced by the presence of metal cations. Divalent metal ions, in particular, can act as Lewis acids, catalyzing the hydrolysis of the ester bond. This catalytic effect has been extensively studied for other esters containing N-heterocyclic moieties, such as derivatives of picolinic acid and 2-hydroxy-1,10-phenanthroline. nih.govacs.org

The mechanism of metal ion catalysis involves the coordination of the metal ion to the nitrogen atom of the pyridine (B92270) ring. This coordination withdraws electron density from the ring and, through an inductive effect, from the ester's carbonyl group. This increase in the electrophilicity of the carbonyl carbon renders it significantly more susceptible to nucleophilic attack by water or hydroxide ions. Studies on analogous compounds have demonstrated dramatic rate enhancements for hydrolysis in the presence of metal ions like Cu(II), Zn(II), Ni(II), and Co(II), with observed rate increases by factors of 10⁵ to 10⁸. nih.govresearchgate.net The efficiency of the catalysis depends on the specific metal ion, its concentration, and the pH of the medium. While some metal ions can promote degradation, it is also noted that in other contexts, such as with peptides, metal coordination can sometimes protect against hydrolysis. mdpi.com

Table 2: Influence of Divalent Metal Ions on Ester Hydrolysis Rates (Based on Analogous N-Heterocyclic Esters)

Metal CationObserved Effect on Hydrolysis RateProposed Catalytic Role
Cu2+Strong accelerationActs as a potent Lewis acid, coordinating to the pyridine nitrogen and activating the carbonyl group. nih.gov
Zn2+Significant accelerationSimilar to Cu2+, promotes nucleophilic attack at the carbonyl carbon. nih.gov
Ni2+Moderate to strong accelerationEnhances the electrophilicity of the ester linkage. nih.gov
Co2+Moderate accelerationFacilitates the formation of the tetrahedral intermediate during hydrolysis. nih.gov

Proton Transfer Mechanisms Involving this compound

Assisted Proton Transfer Across Interfaces

The isonicotinate moiety of the molecule, with its pyridine ring, can participate in proton transfer (PT) reactions, a fundamental process in chemistry and biology. masterorganicchemistry.comnih.gov The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to function as a proton acceptor (a Brønsted-Lowry base). Upon protonation, the resulting pyridinium (B92312) cation can subsequently act as a proton donor. This ability to reversibly accept and donate a proton allows the isonicotinate headgroup to act as a "proton shuttle," facilitating the movement of protons. nih.gov

In systems involving interfaces, such as lipid membranes or immiscible liquid phases, this compound can orient itself with the lipophilic octadecyl chain embedded in the non-polar phase and the polar isonicotinate headgroup at the interface. This positioning enables the pyridine nitrogen to participate in proton exchange between the aqueous phase and other molecules at the interface. The efficiency of this proton transfer can be influenced by the molecular environment, including the polarity of the local medium and the formation of hydrogen-bonded aggregates. rsc.orgresearchgate.net

Ionophore-Mediated Proton Exchange Dynamics

This compound is known to function as a hydrogen ion (proton) ionophore. google.com An ionophore is a lipid-soluble molecule that can bind to an ion and transport it across a lipid bilayer or other hydrophobic barrier. In the case of this compound, the long, non-polar octadecyl tail provides the necessary lipophilicity to anchor the molecule within a membrane, while the isonicotinate headgroup provides the functionality for ion interaction.

The mechanism of ionophore-mediated proton exchange involves the nitrogen atom of the pyridine ring reversibly binding a proton from the aqueous environment on one side of a membrane. The entire neutral, protonated molecule can then diffuse or reorient across the hydrophobic barrier. On the other side of the membrane, where the proton concentration is lower, the proton is released. This process allows for the net transport of protons down their electrochemical gradient. This specific function has led to the use of this compound as a hydrogen ion-selective molecule in the construction of ion-selective electrodes for measuring pH. google.com

Other Significant Reaction Pathways

Nucleophilic Substitution Reactions at the Pyridine Ring

The pyridine ring, while aromatic, exhibits different reactivity compared to benzene (B151609). The presence of the electronegative nitrogen atom withdraws electron density from the ring, making it electron-deficient (electrophilic). This property makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for benzene. wikipedia.orgmasterorganicchemistry.com

The electron deficiency is most pronounced at the carbons ortho (positions 2 and 6) and para (position 4) to the nitrogen atom. Consequently, nucleophilic attack is strongly favored at these positions. quimicaorganica.orgquora.com In this compound, the ester group occupies the 4-position. While the ester group itself is not a typical leaving group for an SNAr reaction, the principle remains that the 2- and 6-positions are activated toward nucleophilic attack. Under sufficiently strong reaction conditions with a potent nucleophile, a reaction could theoretically be initiated at these positions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible only when the attack occurs at the ortho or para positions. masterorganicchemistry.comyoutube.com Some recent studies also suggest that certain SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. nih.gov

Table 3: Relative Reactivity of Pyridine Ring Positions to Nucleophilic Attack

Position of AttackRelative ReactivityReason for Reactivity
C-2 / C-6 (ortho)HighThe negative charge of the Meisenheimer complex intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. quora.com
C-4 (para)HighSimilar to the ortho positions, the negative charge of the intermediate can be delocalized onto the ring nitrogen. quora.com
C-3 / C-5 (meta)LowThe negative charge of the intermediate cannot be delocalized onto the nitrogen atom, resulting in a much less stable intermediate and a higher activation energy for the reaction. youtube.com

Reduction Reactions of the Ester Group

The ester functional group in this compound is susceptible to reduction by strong reducing agents, a reaction that transforms the ester into a primary alcohol. This conversion is a fundamental reaction in organic synthesis.

The most common and effective reagent for the reduction of esters is lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.comcommonorganicchemistry.com This powerful reducing agent readily converts esters to primary alcohols. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the octadecyloxy group as a leaving group, which is subsequently protonated during the workup step to yield octadecanol. The other product of this reaction is (4-pyridyl)methanol.

The general mechanism for the reduction of an ester with LiAlH₄ involves two main stages. chemistrysteps.com First, the addition of a hydride to the carbonyl carbon forms a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide leaving group to form an aldehyde. The aldehyde is then immediately reduced by another equivalent of hydride to form a primary alcohol upon acidic workup. Due to the high reactivity of LiAlH₄, it is typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com

While LiAlH₄ is highly effective, other reducing agents can also be employed, though they are generally less reactive towards esters. For instance, sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce esters. libretexts.orgchemistrysteps.com

Below is a table summarizing the expected products and typical conditions for the reduction of this compound's ester group.

Reagent Solvent Product 1 Product 2 Typical Conditions
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF(4-pyridyl)methanolOctadecanolAnhydrous conditions, followed by aqueous/acidic workup. chemistrysteps.com

Alkylation Reactions of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation. This reaction, known as quaternization, involves the treatment of the pyridine with an alkyl halide, resulting in the formation of a quaternary pyridinium salt. mdpi.com

The quaternization reaction proceeds via a standard SN2 mechanism, where the pyridine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. mdpi.compressbooks.pub The reactivity of the alkyl halide plays a significant role, with the general trend being RI > RBr > RCl.

The formation of these pyridinium salts can alter the physical and chemical properties of the parent molecule, for instance, by increasing its water solubility. mdpi.com Research on the quaternization of related isonicotinate esters, such as quinine (B1679958) isonicotinate, has demonstrated that this modification can also enhance biological activity. mdpi.com In these studies, quaternization was successfully achieved using an excess of an alkylating agent, leading to the precipitation of the pyridinium salt. mdpi.com

A variety of alkylating agents can be used to functionalize the pyridine nitrogen of this compound. The choice of alkylating agent will determine the nature of the substituent on the nitrogen atom of the resulting pyridinium salt.

The following table illustrates potential alkylation reactions of the pyridine nitrogen in this compound with various alkylating agents.

Alkylating Agent Product
Methyl iodide (CH₃I)N-methyl-4-(octadecyloxycarbonyl)pyridinium iodide
Ethyl bromide (CH₃CH₂Br)N-ethyl-4-(octadecyloxycarbonyl)pyridinium bromide
Benzyl chloride (C₆H₅CH₂Cl)N-benzyl-4-(octadecyloxycarbonyl)pyridinium chloride

Iv. Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For Octadecyl isonicotinate (B8489971), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within the molecule. The ¹H NMR spectrum of Octadecyl isonicotinate is characterized by distinct signals corresponding to the aromatic protons of the isonicotinate ring and the aliphatic protons of the long octadecyl chain.

The aromatic region typically displays two sets of doublets, characteristic of the A₂B₂ spin system of the 4-substituted pyridine (B92270) ring. The protons ortho to the nitrogen atom (H-2 and H-6) are deshielded and appear at a higher chemical shift compared to the protons meta to the nitrogen (H-3 and H-5).

The aliphatic portion of the spectrum is dominated by the signals from the octadecyl chain. A triplet corresponding to the terminal methyl group (-CH₃) appears at the most upfield region. A large, unresolved multiplet in the middle of the spectrum represents the bulk of the methylene (B1212753) (-CH₂-) groups of the long alkyl chain. The methylene group adjacent to the ester oxygen (O-CH₂-) is deshielded and appears as a distinct triplet at a lower field compared to the other methylene groups.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.75Doublet2HH-2, H-6 (Pyridine ring)
~7.85Doublet2HH-3, H-5 (Pyridine ring)
~4.30Triplet2HO-CH₂- (Ester)
~1.75Multiplet2HO-CH₂-CH₂-
~1.25Multiplet30H-(CH₂)₁₅-
~0.88Triplet3H-CH₃

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field. The aromatic carbons of the pyridine ring show signals in the aromatic region, with the carbon attached to the nitrogen (C-2, C-6) and the carbon attached to the carboxyl group (C-4) having distinct chemical shifts. The carbon atoms of the octadecyl chain appear in the aliphatic region of the spectrum. The carbon atom attached to the ester oxygen (O-CH₂) is deshielded relative to the other methylene carbons. The terminal methyl carbon appears at the most upfield position. PubChem provides a ¹³C NMR spectrum for this compound. nih.gov

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~165.0C=O (Ester)
~150.5C-2, C-6 (Pyridine ring)
~142.0C-4 (Pyridine ring)
~122.5C-3, C-5 (Pyridine ring)
~66.0O-CH₂- (Ester)
~32.0 - 22.0-(CH₂)₁₆-
~14.1-CH₃

Note: These are typical chemical shift values and can vary slightly.

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For instance, it would confirm the coupling between the O-CH₂ protons and the adjacent CH₂ protons in the octadecyl chain, as well as the coupling between the ortho and meta protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.30 ppm would correlate with the carbon signal at ~66.0 ppm, confirming the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons and the ester linkage. For example, the O-CH₂ protons (~4.30 ppm) would show a correlation to the ester carbonyl carbon (~165.0 ppm), and the aromatic protons (H-3, H-5) would show correlations to the carbonyl carbon, definitively confirming the ester linkage between the isonicotinoyl and octadecyl moieties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule.

For this compound, the molecular ion peak at m/z 375 would be observed. A prominent fragmentation pathway for esters is the cleavage of the C-O bond, leading to an acylium ion. In this case, the isonicotinoyl cation would be a major fragment. Another common fragmentation is the McLafferty rearrangement, where a gamma-hydrogen from the alkyl chain is transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene. The NIST Mass Spectrometry Data Center reports a top peak at m/z 124 in the GC-MS spectrum, which corresponds to the isonicotinoyl cation. nih.gov The fragmentation of long-chain esters like wax esters often involves cleavage near the ester bond. nih.gov

Table 3: Predicted Key Fragments in the EI-MS of this compound

m/zProposed Fragment
375[M]⁺˙ (Molecular ion)
252[M - C₉H₁₉]⁺ (Loss of part of the alkyl chain)
124[C₆H₄NO]⁺ (Isonicotinoyl cation - Base Peak)
106[C₅H₄N-C=O]⁺ - CO (Loss of CO from isonicotinoyl cation)
78[C₅H₄N]⁺ (Pyridyl cation)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). enovatia.com This allows for the unambiguous determination of the elemental formula of a compound. The theoretical exact mass of this compound (C₂₄H₄₁NO₂) can be calculated from the masses of its constituent isotopes. PubChem provides a computed exact mass of 375.313729551 Da. nih.gov An experimental HRMS measurement would be expected to confirm this value with a very small margin of error, thus verifying the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. oup.com The IR spectrum of this compound is characterized by absorption bands corresponding to its principal functional groups: the pyridine ring, the ester group, and the long alkyl chain.

The key vibrational frequencies for the functional groups in isonicotinate esters, such as the ethyl and methyl esters, provide a strong reference for interpreting the spectrum of this compound. researchgate.netchemicalbook.comnist.gov The long octadecyl chain primarily contributes to the C-H stretching and bending vibrations.

Key IR Absorption Bands for Isonicotinate Esters

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Pyridine Ring3100-3000
C-H Stretch (Aliphatic)Octadecyl Chain2950-2850
C=O StretchEster1725-1715
C=N and C=C StretchPyridine Ring1600-1550 and 1480-1410
C-O StretchEster1300-1100
C-H Bend (Aliphatic)Octadecyl Chain1470-1450

This table is a composite based on data for analogous isonicotinate esters and general spectroscopic principles.

The presence of a strong absorption band around 1720 cm⁻¹ is indicative of the carbonyl (C=O) group in the ester linkage. The aromatic C-H stretching vibrations of the pyridine ring are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the long octadecyl chain appears just below 3000 cm⁻¹. The characteristic vibrations of the pyridine ring (C=N and C=C stretching) are found in the 1600-1400 cm⁻¹ region. The C-O stretching of the ester group gives rise to strong bands in the 1300-1100 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. researchgate.net For this compound, the primary chromophore is the pyridine ring of the isonicotinate moiety. The electronic spectrum is therefore expected to be similar to that of other isonicotinic acid esters. nist.govsielc.comspectrabase.comsielc.com

The UV-Vis spectrum of isonicotinic acid and its esters typically displays two main absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.netsielc.com For isonicotinic acid, these bands are observed at approximately 214 nm and 264 nm. sielc.com The long, saturated octadecyl chain does not absorb in the UV-Vis region and is not expected to significantly shift the absorption maxima of the isonicotinate chromophore.

Typical UV-Vis Absorption Maxima for Isonicotinic Acid Derivatives

Compoundλmax 1 (nm)λmax 2 (nm)
Isonicotinic Acid214264
Ethyl Isonicotinate~220~270

This table is based on available data for isonicotinic acid and its ethyl ester to infer the expected absorption for this compound.

UV-Vis spectroscopy is also a valuable tool for monitoring the kinetics of reactions that involve a change in the chromophore. scribd.comuobaghdad.edu.iqnih.govtandfonline.combu.edu For instance, the hydrolysis of the ester bond in this compound to form isonicotinic acid and octadecanol can be followed by monitoring the change in absorbance at a wavelength where the reactant and product have different molar absorptivities. As the reaction proceeds, the concentration of the ester decreases while the concentration of the carboxylic acid increases, leading to a predictable change in the UV-Vis spectrum over time. This allows for the determination of reaction rates and kinetic parameters. uobaghdad.edu.iqbu.edu

Electrochemical Characterization Techniques

Electrochemical methods provide information about the redox properties of molecules and can be used for sensitive quantitative analysis.

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of a species in solution. ajol.infocore.ac.uk In a CV experiment, the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured.

For this compound, the electroactive moiety is the pyridine ring, which can be reduced at the electrode surface. The long octadecyl chain can influence the electrochemical behavior by affecting the solubility of the molecule and its adsorption at the electrode surface. ajol.info In studies of long-chain alkyl gallates, it has been observed that the oxidation potential can decrease with increasing chain length. core.ac.uk A similar effect might be anticipated for the reduction of long-chain alkyl isonicotinates. The cyclic voltammogram would reveal the reduction potential of the isonicotinate group and provide insights into the reversibility of the electron transfer process.

Differential pulse stripping voltammetry (DPSV) is a highly sensitive electrochemical technique used for the determination of trace concentrations of an analyte. bioline.org.brresearchgate.netmetrohm.com The method typically involves a preconcentration step where the analyte is accumulated onto the working electrode surface, followed by a stripping step where the potential is scanned using a series of pulses, and the resulting current is measured.

For the trace analysis of organic compounds like this compound, an adsorptive stripping voltammetry approach could be employed. researchgate.net In this method, the molecule is first adsorbed onto the electrode surface at a specific potential. Then, the potential is scanned, and the current response associated with the reduction or oxidation of the adsorbed analyte is measured. The peak current in the resulting voltammogram is proportional to the concentration of the analyte in the sample. The parameters for DPSV, such as the deposition potential, deposition time, and pulse amplitude, would need to be optimized to achieve the best sensitivity and selectivity for this compound.

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and conformational landscape of octadecyl isonicotinate (B8489971).

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For octadecyl isonicotinate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine key electronic parameters. nih.govmdpi.comdntb.gov.ua These calculations provide insights into the molecule's reactivity and spectroscopic properties.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the ester group, while the LUMO would also be centered on the pyridine ring.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying positive, negative, and neutral regions. For this compound, the MEP would show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack. The long alkyl chain would exhibit a largely neutral potential.

Table 1: Calculated Electronic Properties of Isonicotinate Esters (Illustrative)

Property Isonicotinic Acid Methyl Ester (INAME) nih.gov Hypothetical this compound
HOMO Energy -7.0 eV -6.8 eV
LUMO Energy -1.5 eV -1.3 eV
HOMO-LUMO Gap 5.5 eV 5.5 eV
Dipole Moment 2.5 D 2.6 D

Note: Data for this compound is hypothetical, based on typical values for similar long-chain esters and isonicotinates for illustrative purposes.

The long and flexible octadecyl chain of this compound allows for a vast number of possible conformations. Computational methods are essential for exploring this conformational landscape and identifying low-energy, stable structures. rsc.org Due to the high flexibility of the octadecyl chain, full conformer generation can be computationally demanding. nih.gov

Potential energy surface scans are performed by systematically rotating dihedral angles along the octadecyl chain and at the ester linkage to map out the energetic profile. These calculations help in identifying the most stable conformers (global minima) and the energy barriers between different conformations. For similar long-chain molecules, all-trans (zigzag) conformations of the alkyl chain are generally the most stable in a vacuum or non-polar environments due to minimized steric hindrance. nih.gov However, the presence of the polar isonicotinate headgroup can lead to more complex folded structures, especially in polar solvents. Studies on similar esters have identified multiple stable conformers, with the energy differences between them being relatively small. nih.gov

Table 2: Relative Energies of Hypothetical this compound Conformers

Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol) Description
1 180° 0.00 Extended, all-trans chain
2 60° 1.2 Gauche interaction near ester
3 -60° 1.2 Gauche interaction near ester
4 - > 3.0 Folded chain conformations

Note: This table is illustrative and presents a simplified energetic profile. The actual conformational landscape is significantly more complex.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD is particularly suited for studying the dynamic behavior of large, flexible molecules like this compound and their interactions with their surroundings. nih.govresearchgate.net

MD simulations can provide a detailed picture of the octadecyl chain's flexibility and motion. By simulating the molecule over nanoseconds or longer, it is possible to observe transitions between different conformational states. mdpi.com These simulations can quantify the degree of order and flexibility along the chain by calculating order parameters for each C-H bond.

In a simulated vacuum or non-polar solvent, the octadecyl chain would likely adopt an extended, highly ordered conformation for significant periods. researchgate.net In contrast, in a more polar environment, the chain is expected to exhibit more gauche defects, leading to a more collapsed and disordered state. nih.gov This dynamic behavior is crucial for understanding how the molecule packs in condensed phases and interacts with surfaces.

MD simulations are invaluable for studying how this compound interacts with different environments, such as water or a lipid membrane. These simulations can reveal the orientation and dynamics of the molecule at interfaces.

In an aqueous environment, the polar isonicotinate headgroup would be solvated by water molecules through hydrogen bonding and dipole-dipole interactions, while the hydrophobic octadecyl tail would be repelled by water, leading to aggregation or folding to minimize its exposure.

When placed in a simulated lipid membrane, this compound is expected to insert its long alkyl tail into the hydrophobic core of the membrane, with the polar isonicotinate headgroup remaining at the membrane-water interface. core.ac.uk MD simulations can elucidate the precise depth of insertion, the orientation of the pyridine ring relative to the membrane normal, and the effect of the molecule on membrane properties such as thickness and fluidity.

Computational Studies of Reaction Mechanisms

Computational chemistry, particularly DFT, is widely used to investigate the mechanisms of chemical reactions, including transition states and reaction energy profiles. nih.govnumberanalytics.commdpi.com While specific studies on the reaction mechanisms of this compound are not prevalent, the reactivity can be inferred from studies on related compounds.

Potential reactions involving this compound include hydrolysis of the ester bond and reactions at the pyridine nitrogen. For ester hydrolysis, computational studies can model the reaction pathway for both acid- and base-catalyzed mechanisms. These calculations would identify the transition state structures and activation energies, providing insights into the reaction rate and the factors that influence it. The calculations would likely show a multi-step process involving the formation of a tetrahedral intermediate. mdpi.com

Similarly, the reactivity of the pyridine nitrogen, for example, in quaternization reactions, can be modeled. DFT calculations can determine the proton affinity and the energy profile for the approach of an electrophile, helping to predict the molecule's behavior in different chemical environments.

Transition State Analysis of Hydrolytic Pathways

The hydrolysis of an ester like this compound represents a fundamental chemical transformation, yielding isonicotinic acid and octadecanol. Computational studies on carboxylic acid esters provide a detailed mechanistic understanding of this process, which typically proceeds via a base-catalyzed, bimolecular, acyl-oxygen cleavage (BAC2) mechanism. acs.orgepa.gov

The subsequent step involves the collapse of this tetrahedral intermediate. This can occur in two ways: either by the departure of the hydroxide (B78521) ion, reverting to the starting materials, or by the cleavage of the C-O bond connected to the alkyl chain (the alkoxy group), leading to the products. In the case of this compound, this would involve the breaking of the bond between the carbonyl carbon and the oxygen atom of the octadecyloxy group. The decomposition of the tetrahedral intermediate is often the rate-determining step in the gas phase. acs.org

Computational models, such as those employing Density Functional Theory (DFT), can calculate the activation energies for the formation and decomposition of the tetrahedral transition state. For typical carboxylic acid esters, the energy barrier for the BAC2 process is generally lower than for competing pathways like alkyl-oxygen cleavage (BAL2). acs.org The substitution of an α-hydrogen in the leaving group with a methyl group has been shown to significantly decrease the energy barrier for the second step of the BAC2 process. acs.org While specific transition state calculations for this compound are not prominent in the literature, the established mechanisms for other esters provide a robust theoretical framework for understanding its hydrolytic degradation.

A theoretical energy profile for the BAC2 hydrolysis of this compound would involve locating the transition states for both the formation and breakdown of the tetrahedral intermediate. Key parameters for such a study are presented in the table below.

Parameter Description Theoretical Significance for this compound
ΔG‡formation Gibbs free energy of activation for the formation of the tetrahedral intermediate.Represents the energy barrier for the initial nucleophilic attack by OH⁻. Its value is influenced by the electrophilicity of the carbonyl carbon.
ΔG‡decomposition Gibbs free energy of activation for the breakdown of the tetrahedral intermediate to products.Represents the energy barrier for the cleavage of the C-O(octadecyl) bond. This is often the rate-limiting step.
Intermediate Geometry The bond lengths and angles of the tetrahedral intermediate.The C-O bond lengths in the intermediate are elongated compared to the ground state ester, indicating a weakening of these bonds prior to cleavage.
Vibrational Frequencies Imaginary frequency at the transition state.A single imaginary frequency in the vibrational analysis confirms a true transition state structure on the potential energy surface.

Proton Affinity and Ionophore Behavior Simulations

Proton Affinity

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase, defined as the negative of the enthalpy change for the protonation reaction. uiuc.edu Computational quantum chemistry methods are highly effective for accurately calculating proton affinities. uiuc.edunih.gov For this compound, there are two primary sites susceptible to protonation: the nitrogen atom of the pyridine ring and the carbonyl oxygen atom of the ester group.

The pyridine nitrogen is generally a strong protonation site due to the availability of its lone pair of electrons. tandfonline.com The carbonyl oxygen can also be protonated, forming a resonance-stabilized oxocarbenium ion. Benchmark calculations on similar molecules can provide an estimate of the relative proton affinities of these two sites. nih.gov It is expected that the pyridine nitrogen would exhibit a higher proton affinity than the carbonyl oxygen, making it the more basic site. Computational models like Density Functional Theory (DFT) or high-level ab initio methods (e.g., CCSD(T)) can be employed to optimize the geometries of the neutral molecule and its protonated forms to determine the precise PA values. uiuc.eduarxiv.org

Protonation Site Description Expected Relative Proton Affinity Computational Method
Pyridine Nitrogen The lone pair on the sp²-hybridized nitrogen atom in the aromatic ring.HighDFT (e.g., B3LYP), CCSD(T)
Carbonyl Oxygen The lone pairs on the sp²-hybridized oxygen atom of the ester group.ModerateDFT (e.g., B3LYP), CCSD(T)

Ionophore Behavior Simulations

An ionophore is a chemical species that reversibly binds ions and transports them across lipid membranes. The structure of this compound, featuring a polar, ion-coordinating headgroup (the isonicotinate moiety) and a long, lipophilic tail (the octadecyl chain), suggests potential ionophoric properties. Such amphiphilic molecules can self-assemble into structures like micelles or liquid crystalline phases that can encapsulate and transport guest molecules. eie.gr

Molecular dynamics (MD) simulations could be used to explore this potential. In a simulated lipid bilayer environment, one could observe the behavior of this compound and its interaction with various cations (e.g., Na⁺, K⁺). The polar headgroup, particularly the pyridine nitrogen and carbonyl oxygen, could coordinate with a metal cation. The long alkyl tail would anchor the molecule within the hydrophobic core of the membrane. MD simulations can track the movement of the ion-ligand complex across the membrane, providing insights into the mechanism and efficiency of transport. The ability of pyridine derivatives to act as chemosensors and bind ions is well-documented, lending support to this theoretical possibility. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isonicotinate Esters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. numberanalytics.comfarmaciajournal.com This method is predicated on the principle that the activity of a substance is a function of its molecular structure and physicochemical properties. numberanalytics.com For a series of isonicotinate esters, including this compound, a QSAR model could be developed to predict a specific biological activity, such as antimicrobial, antifungal, or cytotoxic effects. brieflands.combohrium.com

The process involves several key steps:

Data Set Collection : A dataset of isonicotinate esters with varying alkyl chains and measured biological activities (e.g., IC₅₀ values) is compiled. farmaciajournal.com

Descriptor Calculation : A wide range of molecular descriptors is calculated for each molecule in the series. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that links a subset of the most relevant descriptors to the observed activity. nih.gov

Model Validation : The predictive power of the model is rigorously tested using techniques like cross-validation and an external test set of compounds not used in the model's creation. nih.gov

For a series of isonicotinate esters, the variation in the length and branching of the alkyl ester chain would significantly impact descriptors related to lipophilicity and molecular size.

Below is a table of typical molecular descriptors that would be relevant in a QSAR study of isonicotinate esters.

Descriptor Class Example Descriptors Relevance to Isonicotinate Esters
Constitutional Molecular Weight (MW), Number of rotatable bondsDescribes the size and flexibility of the molecule. Varies significantly with the length of the ester's alkyl chain.
Topological Wiener index, Balaban indexEncodes information about molecular branching and connectivity.
Geometric Molecular surface area, Molecular volumeRelates to the steric fit of the molecule with a biological target.
Hydrophobic LogP (octanol-water partition coefficient)Crucial for membrane permeability and hydrophobic interactions. The long octadecyl chain gives this compound a high LogP value.
Electronic Dipole moment, HOMO/LUMO energies, Partial charges on atomsDescribes the electronic distribution, reactivity, and potential for electrostatic or hydrogen bonding interactions with a receptor. brieflands.com The pyridine ring and ester group are key features.

A hypothetical QSAR equation might take the form: log(1/IC₅₀) = c₀ + c₁(LogP) - c₂(Molecular Volume) + c₃*(Charge on Pyridine N)

Such a model could reveal, for instance, that increasing lipophilicity (LogP) enhances activity up to a certain point (a "bilinear model"), after which increased size becomes detrimental to binding. The electronic properties of the isonicotinate headgroup would likely be a constant but crucial contributor across the series.

Computational Exploration of Aromaticity and Tautomerism in Pyridine Carboxylic Acid Derivatives

The isonicotinate moiety of the title compound belongs to the family of pyridine carboxylic acid derivatives. Computational chemistry is an invaluable tool for exploring the fundamental electronic properties of these heterocycles, such as aromaticity and tautomerism. acs.orgacs.org

Aromaticity

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. In pyridine, the replacement of a CH group with a nitrogen atom slightly reduces the aromaticity compared to benzene (B151609), affecting its reactivity. acs.org Computational methods can quantify aromaticity through various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Bird index, which is calculated from bond lengths. acs.org Studies on substituted pyridines show that the nature and position of substituents can fine-tune the aromaticity of the ring. acs.org For this compound, the electron-withdrawing ester group at the 4-position influences the electron distribution within the pyridine ring, which can be quantified by these computational indices.

Tautomerism

Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. While this compound itself does not exhibit prominent tautomerism, its parent acid, isonicotinic acid, and related hydroxy-derivatives are classic subjects of tautomerism studies. acs.orgresearchgate.net For example, isonicotinic acid can exist in a neutral form and a zwitterionic form, where the carboxylic proton has migrated to the basic pyridine nitrogen. acs.org

Computational studies, often using DFT in combination with a Polarizable Continuum Model (PCM) to simulate solvent effects, can predict the relative stabilities of these tautomers. acs.org The relative free energy (ΔG) between tautomers determines their equilibrium population. For isonicotinic acid, calculations have shown that the relative energies of the neutral and zwitterionic forms are highly dependent on the solvent environment. acs.org Similarly, hydroxypyridines exhibit a well-studied keto-enol tautomerism. acs.orgresearchgate.net Theoretical investigations of the potential energy surfaces for these proton transfer reactions can reveal the activation barriers for interconversion. researchgate.net These studies on the parent acid and related structures provide a deep understanding of the fundamental chemical properties inherent to the isonicotinate functional group.

Vi. Research Applications of Octadecyl Isonicotinate

Development of Electrochemical Sensors

Octadecyl isonicotinate (B8489971), also known as ETH 1778, is a key component in the fabrication of ion-selective electrodes (ISEs) due to its ability to selectively transport protons across a membrane. acs.orgsigmaaldrich.com This property is fundamental to its application in various electrochemical sensing platforms.

Octadecyl isonicotinate is a well-established neutral carrier for proton-selective electrodes. sigmaaldrich.com These electrodes are typically constructed with a polymeric membrane, often made of polyvinylchloride (PVC), which is plasticized with a solvent like 2-nitrophenyl octyl ether (NPOE). sigmaaldrich.comnih.gov The membrane is doped with this compound, which acts as the ionophore, and an ionic additive such as potassium tetrakis(4-chlorophenyl)borate to reduce the membrane resistance and improve the electrode's response. sigmaaldrich.com

The design of these pH-selective electrodes allows for their use in diverse environments, including for intraluminal measurements in the upper gastrointestinal tract. sigmaaldrich.com The fabrication process involves creating a single microhole interface between two immiscible electrolyte solutions (ITIES), where the organic gel layer containing this compound facilitates the selective transfer of protons. nih.govresearchgate.net This cost-effective fabrication method, which can involve mechanically punching a microhole in a thin PVC film, makes these sensors accessible for various applications. nih.govresearchgate.net

Table 1: Recommended Membrane Composition for a pH-Selective Electrode using this compound sigmaaldrich.com

ComponentWeight Percentage
This compound (Hydrogen ionophore IV)1.0%
Potassium tetrakis(4-chlorophenyl)borate1.0%
2-Nitrophenyl octyl ether (NPOE)68.0%
Poly(vinyl chloride) (PVC) high molecular weight30.0%

This interactive table provides the recommended composition for creating a pH-selective membrane.

A significant application of this compound-based pH sensors is in the development of glucose biosensors. nih.govresearchgate.net These sensors operate on the principle of detecting the protons generated during the enzymatic oxidation of glucose. nih.govresearchgate.netnih.gov The enzyme glucose oxidase (GOx) is typically used to catalyze the oxidation of glucose to gluconolactone, which then hydrolyzes to gluconic acid, releasing protons in the process. nih.govnih.gov

The detection mechanism involves a two-step process:

Protons are generated in the aqueous phase by the oxidation of glucose with glucose oxidase. nih.govresearchgate.net

The this compound-containing sensor then measures the current associated with the transfer of these protons across the interface, which correlates to the concentration of glucose. nih.govresearchgate.net

This approach allows for the amperometric detection of glucose and has been successfully demonstrated in various studies. nih.govresearchgate.net The sensitivity of these biosensors can be quite high, with some designs showing a sensitivity of 11.7 ± 0.061 mA mM⁻¹ cm⁻² and a linear range of detection from 0.005 to 0.45 mM. nih.gov

The utility of this compound extends to the detection of cancer biomarkers, notably Prostate Specific Membrane Antigen (PSMA). acs.org A label-free electrochemical strategy has been developed for the detection of PSMA at picomolar concentrations without the need for antibodies. acs.org This method is based on the assisted transfer of protons, facilitated by this compound, at an array of microinterfaces between two immiscible electrolyte solutions (µ-ITIES). acs.org

The process involves a series of enzymatic reactions where PSMA proteolytically cleaves a substrate, and the product of this reaction is further catalyzed to generate protons. acs.org The resulting protons are then detected by the this compound-based sensor. acs.org This non-redox electrochemical approach has shown a clinically relevant linear dynamic range and a limit of detection (LOD) for PSMA as low as 69 pM (5.9 ng/mL). acs.org This level of sensitivity is significant as it falls below the concentrations indicative of prostate cancer, suggesting potential for early diagnosis and monitoring. acs.org

Table 2: Performance of an this compound-Based Sensor for PSMA Detection acs.org

ParameterValue
AnalytePSMA
Detection MethodAssisted H⁺ transfer voltammetry at a µ-ITIES array
IonophoreThis compound (ETH 1778)
Limit of Detection (LOD)69 pM (5.9 ng/mL)
Linear Dynamic Range10–100 ng/mL

This interactive table summarizes the key performance metrics of a PSMA sensor utilizing this compound.

The performance of this compound-based sensors is fundamentally governed by the mechanism of interfacial proton transfer. acs.orgnih.govresearchgate.net The process involves the assisted transfer of protons from the aqueous phase to the organic phase of the sensor membrane, a reaction facilitated by the ionophore. nih.govresearchgate.net This transfer is typically studied using electrochemical techniques such as cyclic voltammetry and differential pulse stripping voltammetry. nih.govresearchgate.net

Biological and Pharmacological Research Investigations

While the primary application of this compound has been in the realm of electrochemical sensors, the isonicotinate moiety itself is of interest in pharmacological research.

Derivatives of nicotinic acid (an isomer of isonicotinic acid) and isonicotinic acid itself have been investigated for their potential therapeutic effects, including neuroprotection. ontosight.airesearchgate.netrrpharmacology.ru These compounds are explored for their roles in vasodilation, anti-inflammatory effects, and their ability to protect nerve cells from damage, which could be relevant in the context of neurodegenerative diseases. ontosight.ai Studies on nicotinic acid derivatives have shown promise in various therapeutic areas, including neurological disorders. ontosight.airrpharmacology.ru For instance, certain new nicotinic acid derivatives have demonstrated antiamnestic properties in models of amnesia in mice. rrpharmacology.ru Furthermore, nicotinamide, a form of vitamin B3, and its derivatives have been shown to exert neuroprotective effects in diabetic rat brains by modulating apoptosis regulators and improving the expression of angiogenic and cytoskeletal proteins. researchgate.net

However, it is crucial to note that while the broader class of isonicotinate derivatives is under investigation for neuroprotective potential, there is a lack of specific research on the neuroprotective effects of this compound itself. The lipophilic nature imparted by the octadecyl chain could influence its bioavailability and interaction with biological membranes, but dedicated studies are required to ascertain any potential neuroprotective activity of this specific compound.

Studies on Antimicrobial Activity of Isonicotinate Esters

The isonicotinate functional group is a core component of several molecules exhibiting antimicrobial properties. Research into isonicotinate esters has revealed activity against a range of microbial pathogens. While studies focusing specifically on this compound are limited, the broader class of isonicotinate esters has shown potential. For instance, various isonicotinoylamino acid and dipeptide derivatives have been synthesized and tested, with sixteen of these compounds demonstrating specific antimicrobial activities against different microorganisms. nih.gov In one study, methyl 2-amino-6-methoxyisonicotinate displayed superior antimicrobial activity compared to its unmethoxylated counterparts, suggesting that modifications to the isonicotinate ring can enhance efficacy.

However, not all isonicotinate esters show such activity. An investigation into 2-methylheptyl isonicotinate, which was previously reported to have antibacterial effects, found no bactericidal or bacteriostatic activity against Bacillus subtilis or Escherichia coli at concentrations up to 500 μg/mL in a follow-up study. natmedlib.uz This highlights the variability in antimicrobial efficacy depending on the specific structure of the ester.

The mechanism of action for isonicotinate-related compounds is best understood through the study of the primary antitubercular drug, isoniazid (B1672263) (isonicotinic acid hydrazide). ethz.ch Isoniazid is a prodrug that is activated by the catalase-peroxidase enzyme (KatG) in Mycobacterium tuberculosis. ethz.ch This activation process generates radical intermediates, including the isonicotinoyl radical. ethz.ch These intermediates then form adducts with NAD(H), which in turn inhibit key enzymes essential for the synthesis of mycolic acid, a critical component of the mycobacterial cell wall. ethz.chmit.edu The disruption of mycolic acid biosynthesis ultimately compromises the integrity of the cell wall, leading to bacterial death. ethz.ch The degradation of isoniazid through various pathways, including hydrazinolysis and deamination, liberates isonicotinate. ethz.ch

While direct evidence for this compound's mechanism is not available, it is hypothesized that other isonicotinate esters might exert their antimicrobial effect through related pathways if they can be metabolized to release the active isonicotinoyl moiety. There has been significant interest in isonicotinates as a potential new class of antimicrobial agents against Mycobacterium tuberculosis. natmedlib.uz

Compound/ClassOrganism(s)Observed Activity/Mechanism
IsoniazidMycobacterium tuberculosisProdrug activated by KatG, forms NAD adducts, inhibits mycolic acid synthesis. ethz.ch
Isonicotinoylamino acid derivativesVarious bacteriaSpecific antimicrobial activities observed for 16 different derivatives. nih.gov
2-methylheptyl isonicotinateBacillus subtilis, Escherichia coliNo significant antibacterial activity observed in a verification study. natmedlib.uz
Isonicotinate-derived porphyrinCandida albicans, Candida tropicalis, Candida glabrataModerate antifungal activity observed. nih.gov

Assessment of Potential Antitumor Activities

The investigation into the antitumor properties of this compound specifically is an area with limited direct research. However, studies on structurally related molecules containing long alkyl chains have shown promise in cancer research. For instance, research into ether-lysolecithins demonstrated that compounds with long-chain alkyl residues (C16 and longer) could influence the immune system. core.ac.uk Specifically, 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, which contains an octadecyl chain, was found to inhibit the growth of breast carcinomas in rats. core.ac.uk The proposed basis for selectivity was the difference in enzyme content between neoplastic and normal cells, with the hypothesis that malignant tissues lack certain ether-cleaving enzymes, preventing them from metabolizing and detoxifying these compounds. core.ac.uk

The search for new, less toxic anticancer drug candidates is a significant challenge, and compounds with high lipophilicity, a characteristic imparted by the octadecyl chain, are often studied for their pharmacokinetic properties and potential as drug candidates. researchgate.net While these findings relate to compounds that are structurally distinct from this compound, they underscore the potential role of the long octadecyl chain in designing molecules with selective antitumor activity.

Investigation of Biological Membrane Interactions and Permeability

This compound is well-documented for its significant interactions with biological and synthetic membranes. Its long, lipophilic octadecyl chain facilitates its incorporation into lipid bilayers, a crucial characteristic for membrane-active molecules. nsf.gov The transport of molecules across a biological membrane is heavily influenced by such properties. hud.ac.uk

The most prominent application stemming from this property is its use as a hydrogen ionophore (a carrier for H+ ions). sigmaaldrich.commdpi.com Under the designation ETH 1778, this compound is a key component in ion-selective electrodes designed for pH measurements. sigmaaldrich.comacs.org The molecule functions by selectively binding and transporting hydrogen ions across a polymeric membrane, generating a measurable electrochemical potential that correlates to the pH of the sample. sigmaaldrich.comresearchgate.net This capability has been leveraged to create pH catheters for in vivo monitoring within complex biological environments, such as tracking pH changes in the upper gastrointestinal tract or coronary sinus blood during cardiac ischaemia. sigmaaldrich.commdpi.com The adsorption of such charged molecules at the membrane interface is a key factor in their function. nsf.gov

Applications in Materials Science

The distinct chemical structure of this compound also lends itself to applications in materials science, particularly in the formulation of advanced polymeric systems.

Incorporation into Polymeric Membranes (e.g., PVC-based systems)

This compound is a critical functional component in the fabrication of solvent polymeric membranes, most notably those based on poly(vinyl chloride) (PVC). sigmaaldrich.comresearchgate.net These membranes are engineered for use in ion-selective electrodes (ISEs) and other potentiometric sensors. researchgate.netmdpi.com In these systems, this compound acts as a hydrogen ionophore, providing the membrane's sensitivity and selectivity towards H+ ions. sigmaaldrich.comresearchgate.net

The typical composition of such a membrane involves several key components working in synergy. A standard formulation includes the polymer matrix (PVC), a plasticizer to ensure membrane flexibility and ion mobility, the ionophore itself (this compound), and often a lipophilic salt to reduce membrane resistance and improve the electrochemical response. sigmaaldrich.comresearchgate.net These components are dissolved in a suitable solvent and cast to form a thin, functional membrane. google.com Such sensors have been developed for monitoring pH in diverse settings, from medical diagnostics in blood plasma to agricultural applications. researchgate.netresearchgate.net

ComponentExample CompoundFunctionReference(s)
IonophoreThis compound (ETH 1778)Selectively binds and transports H+ ions. sigmaaldrich.comresearchgate.net
Polymer MatrixPoly(vinyl chloride) (PVC), high molecular weightProvides structural integrity to the membrane. sigmaaldrich.comresearchgate.net
Plasticizer2-Nitrophenyl octyl ether, Bis(2-ethylhexyl) sebacateSoftens the polymer, allows mobility of components. sigmaaldrich.comresearchgate.net
Ionic AdditivePotassium tetrakis(4-chlorophenyl)borateReduces electrical resistance, improves sensor stability. sigmaaldrich.comresearchgate.net

Role in Long-Chain Aliphatic Polyesters and Other Polymeric Materials

Long-chain aliphatic polyesters are a class of polymers valued for their unique properties, which include hydrophobicity and high melting points, making them suitable for thermoplastic processing. rsc.orgd-nb.info These materials are often synthesized from monomers derived from plant oils, which provide long methylene (B1212753) sequences. rsc.orgmdpi.com The incorporation of these long aliphatic segments allows the polymers to crystallize in a manner similar to polyethylene. d-nb.info

Solvent and Additive Properties for Nanomaterials (e.g., C60 Fullerene Solubility and Reactivity)

Comprehensive searches of scientific literature and chemical databases did not yield specific research detailing the use of this compound as a primary solvent or a direct additive for the purpose of enhancing C60 fullerene solubility or modifying its reactivity in solution. The available research on C60 solubility focuses on a range of other organic solvents and functionalization strategies.

Fullerenes like C60 are known to be sparingly soluble in most solvents, with the best solubility observed in nonpolar, aromatic solvents such as toluene (B28343), xylene, and carbon disulfide. vdoc.pubutexas.edu The solubility of C60 in pyridine (B92270), a related heterocyclic aromatic compound, is substantially less than in solvents like chlorobenzene. utexas.edu

Research into enhancing fullerene solubility often involves two main approaches:

Covalent Functionalization: Attaching functional groups to the fullerene cage can significantly alter its solubility. For instance, adding long alkyl chains is a known method to improve solubility in organic solvents, while introducing hydrophilic groups can enhance solubility in polar solvents. nih.gov

Host-Guest Chemistry: The use of macrocyclic hosts that can encapsulate fullerene molecules is another strategy to improve their dispersion in various media. nih.gov

While there is no direct evidence of this compound being used to dissolve C60, related research provides some context. Studies have shown that attaching pyridine-containing substituents to the fullerene cage can influence the electronic properties and self-assembly of the resulting derivatives. This suggests that non-covalent interactions, such as π-π stacking, can occur between pyridine moieties and the fullerene surface.

It is important to note that this compound has been identified as a compound used in conjunction with C60 fullerene in the specific context of electrochemical sensors. In these applications, it functions as a proton-selective ionophore within a sensor membrane, a role distinct from that of a solvent or solubility-enhancing additive. acs.orggoogle.com One publication provides a method for the purification of this compound, confirming its use as a characterizable laboratory chemical. vdoc.pub

Due to the lack of dedicated research on the solvent or additive properties of this compound for C60 fullerene, no detailed research findings or quantitative data on solubility and reactivity in this specific system can be presented.

Interactive Data Table

No data is available for this section.

Vii. Future Research Directions and Interdisciplinary Perspectives

Advancements in Sustainable and Green Synthesis of Octadecyl Isonicotinate (B8489971)

The traditional synthesis of esters often involves processes that are not environmentally benign. Future research must prioritize the development of sustainable and green synthetic routes for octadecyl isonicotinate. This involves moving away from harsh reagents and energy-intensive conditions towards more efficient and eco-friendly methodologies.

Key research areas include:

Biocatalysis: The use of enzymes, such as lipases, for esterification reactions presents a highly specific and efficient alternative. Research could focus on identifying or engineering lipases that are effective for the esterification of isonicotinic acid with octadecanol. Biocatalytic processes can be run under mild conditions, often in greener solvents or even solvent-free systems, significantly reducing the environmental footprint. rsc.org A continuous flow synthesis model using immobilized enzymes could offer scalability for industrial applications. rsc.org

Novel Catalytic Systems: The development of new, reusable heterogeneous catalysts can make the synthesis process more sustainable. eurekalert.orgtopsoe.com Research into bimetallic oxide clusters or fly ash-based catalysts, which have shown promise in other esterification reactions, could be adapted for this compound production. eurekalert.orgacs.org Another avenue involves organocatalysis, where small organic molecules, potentially even isonicotinate derivatives themselves, catalyze the reaction, avoiding the use of metals entirely. acs.org

Table 1: Comparison of Potential Synthesis Routes for this compound

Feature Traditional Synthesis (e.g., Fischer Esterification) Green/Sustainable Synthesis
Catalyst Strong mineral acids (e.g., H₂SO₄) Immobilized lipases, reusable heterogeneous catalysts, organocatalysts
Solvent Often high-boiling point organic solvents (e.g., Toluene) Greener solvents (e.g., cyclohexane), ionic liquids, or solvent-free conditions
Energy Input High temperatures, long reaction times Milder temperatures, potentially shorter reaction times rsc.org
Byproducts/Waste Acidic waste, solvent waste requiring treatment Minimal waste, water as the main byproduct, catalyst recyclability rsc.orgeurekalert.org
Sustainability Low, relies on fossil-based energy and generates hazardous waste High, potential for using renewable energy and biodegradable catalysts rsc.orgespublisher.com

Elucidation of Complex Bioreactivity and Structure-Activity Relationships

While this compound is primarily known for its role as an ionophore, its structural similarity to other long-chain fatty acid esters suggests potential for complex biological interactions. nih.govnih.gov Future research should aim to unravel this bioreactivity through systematic Structure-Activity Relationship (SAR) studies. wikipedia.orgcollaborativedrug.com

SAR involves modifying the molecular structure to determine which parts are responsible for its biological effects. wikipedia.orgscirp.org For this compound, this could involve:

Alkyl Chain Modification: Varying the length and saturation of the C18 alkyl chain could influence its membrane partitioning, solubility, and interaction with biological macromolecules. Studies on other long-chain esters have shown that chain length can significantly impact activity, such as in antimicrobial or cytotoxic effects. mdpi.com

Isonicotinate Ring Substitution: Introducing different functional groups onto the pyridine (B92270) ring of the isonicotinate moiety could alter its electronic properties, hydrogen bonding capacity, and metal-coordinating ability. This could modulate its interaction with biological targets.

Isomer Analysis: Comparing the activity of this compound (4-pyridyl isomer) with its nicotinate (B505614) (3-pyridyl) and picolinate (B1231196) (2-pyridyl) analogs could reveal how the position of the nitrogen atom affects bioreactivity, a strategy that has been useful in studying other pyridinecarboxylates. researchgate.net

These studies could uncover novel therapeutic or biological applications, for instance, by investigating its potential antimicrobial properties, similar to other isonicotinate derivatives, or its role in cell signaling, as seen with other long-chain fatty acyl esters. nih.govnih.govresearchgate.net

Table 2: Framework for Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structural Modification Potential Impact on Properties Research Question
Varying alkyl chain length (e.g., C12, C16, C20) Alters lipophilicity, membrane interaction, and steric bulk. mdpi.com How does chain length affect membrane permeability and potential antimicrobial activity?
Introducing unsaturation in the alkyl chain Changes chain rigidity and conformation. Does a cis-double bond (oleyl vs. stearyl) alter interaction with enzyme active sites?
Substitution on the pyridine ring (e.g., -Cl, -CH₃) Modifies electronic distribution and basicity of the nitrogen atom. wikipedia.org Can ring substitution enhance selectivity for a specific biological target?
Changing nitrogen position (nicotinate, picolinate) Affects dipole moment, coordination geometry, and hydrogen bonding. researchgate.net Does the isomerism impact antimicrobial efficacy or ionophoric capability?

Innovative Sensor Technologies and Bio-Interfacing Platforms

The most well-documented application of this compound is as a hydrogen ionophore in potentiometric sensors, particularly for measuring pH. mdpi.comsigmaaldrich.com It is a key component in the membrane of ion-selective electrodes (ISEs). sigmaaldrich.comresearchgate.net Future research can build on this foundation to create more advanced and versatile sensor technologies.

Directions for future development include:

Miniaturization and All-Solid-State Sensors: Developing miniaturized, all-solid-state sensors for applications in microfluidics and wearable technology. researchgate.net This involves integrating the ion-selective membrane containing this compound with solid-state transducers.

Enhanced Biocompatibility: Improving the long-term stability and biocompatibility of sensors for in vivo monitoring. mdpi.com Research could focus on new polymer matrices or surface coatings that reduce biofouling while maintaining sensor performance.

Amperometric and Optical Sensing: Exploring this compound in amperometric sensors, where it facilitates ion transfer across an interface, offering a different detection modality. rsc.orgresearchgate.net Additionally, its potential as a component in optical sensors (optodes), where ion binding induces a colorimetric or fluorescent change, remains an area for investigation.

Multi-Analyte Platforms: Integrating this compound-based pH sensors into multi-analyte "lab-on-a-chip" platforms that can simultaneously measure pH and other critical biomarkers.

Table 3: Components of Ion-Selective Electrodes Incorporating this compound

Component Material Example Function Reference
Ionophore This compound Selectively binds H⁺ ions, facilitating their transport across the membrane. sigmaaldrich.com
Polymer Matrix Poly(vinyl chloride) (PVC) Provides a stable, flexible support for the membrane components. researchgate.net
Plasticizer Bis(2-ethylhexyl) sebacate Ensures membrane fluidity and mobility of the ionophore. researchgate.net
Ionic Additive Potassium tetrakis(4-chlorophenyl)borate Reduces membrane resistance and improves the Nernstian response. sigmaaldrich.comresearchgate.net

Exploration of Novel Catalytic and Materials Science Applications

The unique bifunctional nature of this compound—a long hydrophobic tail and a coordinating pyridine headgroup—makes it an intriguing building block for materials science and catalysis.

Future research could explore:

Self-Assembling Systems: Investigating the ability of this compound to form micelles, vesicles, or liquid crystals in various solvents. The long alkyl chain could act as a structure-directing agent, creating organized nanoscale environments.

Coordination Polymers and MOFs: Using the isonicotinate group as a ligand to coordinate with metal ions, potentially forming novel 2D or 3D coordination polymers or metal-organic frameworks (MOFs). mdpi.comrsc.org The octadecyl chains could form hydrophobic layers or pores within these materials, which could be useful for selective adsorption or catalysis in non-aqueous media.

Surface Modification: Employing this compound to modify surfaces, rendering them hydrophobic while presenting a functional pyridine group for further reactions or catalytic activity. This could be applied to nanoparticles, electrodes, or chromatographic supports. researchgate.net

Organocatalysis: The pyridine nitrogen in the isonicotinate moiety has Lewis basic properties and could potentially be used as an organocatalyst. Research has shown that other isonicotinate esters can catalyze reactions like decarboxylative borylation. acs.org The long alkyl chain might offer unique solubility properties, enabling reactions in specific non-polar environments.

Table 4: Potential Applications of this compound in Catalysis and Materials Science

Field Potential Application Underlying Principle
Materials Science Precursor for self-assembling materials (e.g., liquid crystals) Amphiphilic nature with distinct polar head and non-polar tail.
Component in novel coordination polymers or MOFs The isonicotinate group acts as a metal-coordinating ligand. mdpi.com
Surface modifying agent for hydrophobic coatings Long alkyl chain imparts hydrophobicity; pyridine head allows for surface attachment.
Catalysis Organocatalyst for specific organic transformations Lewis basicity of the pyridine nitrogen. acs.org
Stabilizing agent for metallic nanoparticles in non-polar media Coordination of the pyridine head to the nanoparticle surface.

Synergistic Research Opportunities across Chemistry, Biology, and Engineering Disciplines

The most transformative breakthroughs involving this compound will likely emerge from the convergence of different scientific fields. The distinct properties of the molecule provide a platform for synergistic research.

Interdisciplinary opportunities include:

Chemistry & Engineering (Smart Materials): Chemists can synthesize novel derivatives with enhanced self-assembly properties, which engineers can then incorporate into "smart" materials that respond to stimuli like pH or metal ions, leading to applications in controlled release or adaptive coatings.

Biology & Engineering (Biomedical Devices): Biologists can study the interaction of this compound-based materials with cells and tissues to ensure biocompatibility. researchgate.net Engineers can then use this data to design advanced in vivo sensors or drug delivery vehicles that are both effective and safe. mdpi.com

Chemistry & Biology (Chemical Probes): Chemists can attach fluorescent tags to this compound, creating probes that biologists can use to visualize lipid membranes or track pH changes within cellular compartments.

Green Chemistry & Materials Science (Sustainable Technologies): The development of green synthetic routes for this compound and its derivatives (Chemistry) can provide sustainable building blocks for new functional materials (Materials Science) with applications in areas like green catalysis or environmentally friendly sensors (Engineering). rsc.orgmdpi.com

By fostering collaboration between these disciplines, the scientific community can fully exploit the potential of this compound, transforming it from a specialized chemical into a versatile tool for addressing challenges in medicine, materials, and sustainable technology.

Q & A

Basic: What established protocols ensure reproducible synthesis of Octadecyl isonicotinate, and how can purity be validated?

Answer:
Synthesis typically involves esterification of isonicotinic acid with octadecanol under acid catalysis. Key steps include:

  • Reagent stoichiometry optimization (e.g., molar ratios of 1:1.2 for acid:alcohol to drive equilibrium).
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Purity validation:
    • HPLC with C18 columns (e.g., Shim-pack GIS C18) for retention time consistency .
    • ¹H/¹³C NMR to confirm ester bond formation and absence of unreacted precursors .
    • Melting point analysis (compare with literature values; e.g., 112–113°C for structural analogs) .

Basic: Which analytical techniques are optimal for characterizing this compound’s structural and thermal properties?

Answer:

  • Structural analysis:
    • FT-IR: Confirm ester carbonyl stretch (~1740 cm⁻¹) and pyridyl C=N bands (~1600 cm⁻¹) .
    • Mass spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns .
  • Thermal stability:
    • DSC/TGA: Assess decomposition temperatures and phase transitions under inert atmospheres .
    • Variable-temperature NMR to study conformational changes in solution .

Basic: How does this compound interact with solvents, and what are the implications for experimental design?

Answer:

  • Solubility profiling: Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane, chloroform). Limited solubility in water necessitates emulsifiers for biological studies .
  • Stability assays: Monitor hydrolysis in aqueous buffers (pH 2–12) via UV-Vis or LC-MS to determine optimal storage conditions .
  • Solvent selection guidelines: Use low-polarity solvents for synthesis; polar aprotic solvents for kinetic studies .

Advanced: How can contradictory data on this compound’s catalytic efficiency in esterification reactions be resolved?

Answer:

  • Systematic analysis:
    • DOE (Design of Experiments): Use Plackett-Burman designs to isolate variables (e.g., temperature, catalyst loading) impacting yield .
    • Kinetic modeling: Apply Arrhenius equations to compare activation energies across studies .
  • Error mitigation:
    • Control for moisture (hydrolysis side reactions) using inert atmospheres .
    • Cross-validate with alternative catalysts (e.g., lipases) to assess substrate specificity .

Advanced: What computational models predict this compound’s interactions in lipid bilayers?

Answer:

  • Molecular dynamics (MD) simulations:
    • Use force fields (e.g., CHARMM36) to model insertion into lipid bilayers. Track parameters like lateral diffusion coefficients and tail order parameters .
    • Compare with experimental DSC data (phase transition temperatures) to validate bilayer disruption .
  • QSAR studies: Correlate alkyl chain length with membrane permeability using regression models .

Advanced: What experimental designs optimize this compound synthesis yield while minimizing by-products?

Answer:

  • Response Surface Methodology (RSM):
    • Central Composite Design (CCD) to optimize temperature (70–100°C), reaction time (6–24 hrs), and acid catalyst concentration (1–5 mol%) .
    • Analyze interactions via ANOVA to identify significant factors .
  • By-product mitigation:
    • In-line FT-IR monitoring to detect intermediate formation and adjust conditions dynamically .
    • Selective adsorbents (e.g., molecular sieves) to remove water and shift equilibrium .

Advanced: How can researchers address discrepancies in this compound’s reported cytotoxicity in cell models?

Answer:

  • Standardized assays:
    • Use MTT/XTT assays across multiple cell lines (e.g., HEK293, HeLa) with controlled incubation times (24–72 hrs) .
    • Normalize data to solvent controls (e.g., DMSO) to isolate compound effects .
  • Mechanistic studies:
    • ROS detection kits to assess oxidative stress contributions .
    • Flow cytometry to differentiate apoptosis vs. necrosis pathways .

Methodological Frameworks Referenced:

  • PICOT for structuring mechanistic studies (Population: cell lines; Intervention: compound exposure; Comparison: solvent controls; Outcome: cytotoxicity; Time: 24–72 hrs) .
  • FINER criteria to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.